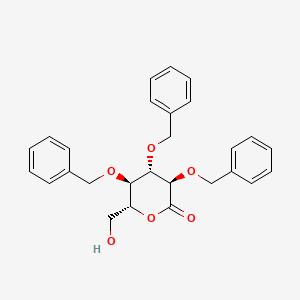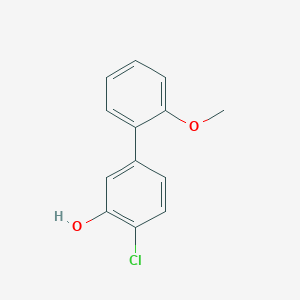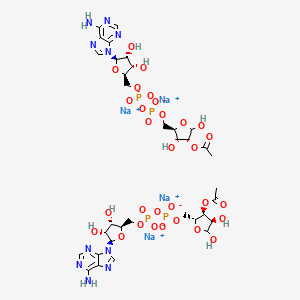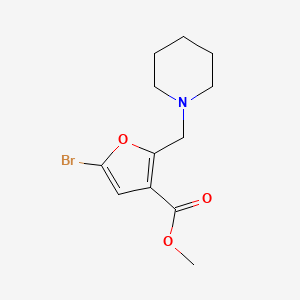![molecular formula C57H104O9 B13439851 Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
Tri[(16-hydroxy)oleoyl]glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .
化学反応の分析
Types of Reactions: Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and 16-hydroxyoleic acid in the presence of water and a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Hydrogenation: The double bonds in the oleic acid chains can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Glycerol and 16-hydroxyoleic acid.
Oxidation: Ketones or aldehydes.
Hydrogenation: Saturated fatty acids.
科学的研究の応用
Tri[(16-hydroxy)oleoyl]glycerol has several applications in scientific research:
作用機序
The mechanism of action of Tri[(16-hydroxy)oleoyl]glycerol involves its interaction with biological membranes and enzymes. The hydroxyl groups on the fatty acid chains can form hydrogen bonds with membrane proteins, affecting membrane fluidity and function . Additionally, the compound can be metabolized by lipases, releasing glycerol and fatty acids that participate in various metabolic pathways .
類似化合物との比較
Triolein: A triglyceride formed by esterification of glycerol with oleic acid.
Trilinolein: A triglyceride formed by esterification of glycerol with linoleic acid.
Tripalmitin: A triglyceride formed by esterification of glycerol with palmitic acid.
Comparison: Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of hydroxyl groups on the fatty acid chains, which impart additional reactivity and potential biological activity compared to other triglycerides like triolein, trilinolein, and tripalmitin .
特性
分子式 |
C57H104O9 |
|---|---|
分子量 |
933.4 g/mol |
IUPAC名 |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChIキー |
AHVSXRZCBLACAT-ZLUULJOASA-N |
異性体SMILES |
CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC |
正規SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


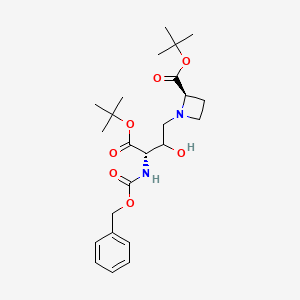
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
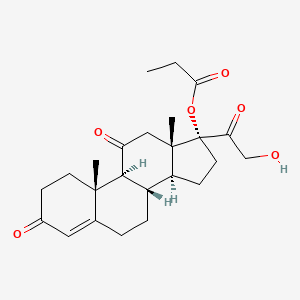

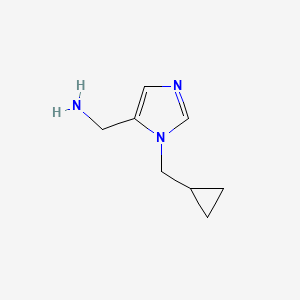
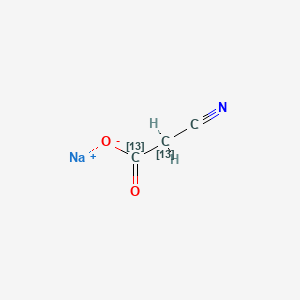
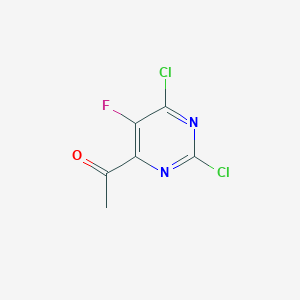
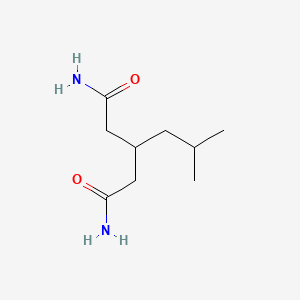
![3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13439814.png)
